Lactonic acid

Catalog No.
S8518332
CAS No.
M.F
C12H22O12
M. Wt
358.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactonic acid

Product Name

Lactonic acid

IUPAC Name

(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

Molecular Formula

C12H22O12

Molecular Weight

358.30 g/mol

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1

InChI Key

JYTUSYBCFIZPBE-LLTWZBGYSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O

Lactic acid, known chemically as 2-hydroxypropanoic acid, has the molecular formula C3H6O3\text{C}_3\text{H}_6\text{O}_3. It is an organic acid that appears as a colorless liquid or white solid and is highly soluble in water. Lactic acid is produced naturally in the body during anaerobic respiration, particularly in muscle cells during intense exercise when oxygen is scarce. It is also a key component in various fermented foods, such as yogurt and sour milk, where it contributes to their sour taste and acts as a preservative by inhibiting the growth of spoilage bacteria .

Lactic acid exists in two enantiomeric forms: L-lactic acid and D-lactic acid, with the former being the predominant form produced in human metabolism. The compound is classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to the carboxylic acid group .

Lactic acid plays a crucial role in human metabolism. During intense physical activity, when oxygen levels are insufficient for aerobic respiration, lactic acid accumulates in muscle cells. This accumulation is associated with muscle fatigue and soreness but also serves as a temporary energy source until oxygen levels are restored. Moreover, lactic acid can be converted back to glucose in the liver through gluconeogenesis when oxygen becomes available again .

In addition to its metabolic roles, lactic acid has been shown to have antimicrobial properties. It inhibits the growth of various pathogens and is utilized in food preservation and probiotic formulations .

Lactic acid can be synthesized through several methods:

  • Fermentation: The most common method involves fermenting carbohydrates (such as glucose or lactose) using specific bacteria (e.g., Lactobacillus species). This process yields lactic acid along with other byproducts such as carbon dioxide .
  • Chemical Synthesis: Lactic acid can also be produced synthetically through the reaction of acetaldehyde with hydrogen cyanide followed by hydrolysis of lactonitrile. This method allows for the production of racemic lactic acid .
  • Biotechnological Approaches: Advances in biotechnology have led to engineered microorganisms capable of producing lactic acid from renewable biomass sources, enhancing sustainability in its production .

Lactic acid has a wide range of applications across various industries:

  • Food Industry: Used as a preservative and flavoring agent in dairy products, pickles, and beverages.
  • Pharmaceuticals: Utilized in drug formulations and as a pH regulator.
  • Biodegradable Plastics: Polylactic acid (PLA), derived from lactic acid, is used to produce biodegradable plastics.
  • Cosmetics: Employed in skincare products due to its exfoliating properties.
  • Medical Field: Investigated for its role in treating traumatic brain injuries due to its neuroprotective effects .

Research on lactic acid interactions focuses on its metabolic pathways and effects on human health. Studies indicate that elevated levels of lactate can lead to lactic acidosis under certain pathological conditions. Conversely, lactate plays a role in signaling pathways that influence energy metabolism and may enhance cognitive function by promoting neurogenesis .

Additionally, lactate's interaction with neurotransmitters suggests potential implications for mood regulation and mental health treatments .

Several compounds share structural or functional similarities with lactic acid:

  • Acetic Acid: A simpler carboxylic acid with the formula C2H4O2\text{C}_2\text{H}_4\text{O}_2. It is less acidic than lactic acid and primarily used as a food preservative.
  • Propionic Acid: With the formula C3H6O2\text{C}_3\text{H}_6\text{O}_2, it serves as a preservative and has antifungal properties.
  • Malic Acid: Found naturally in fruits, it has two carboxylic groups and contributes to sourness but differs significantly in structure and metabolic roles.
  • Citric Acid: A tricarboxylic organic acid involved in the citric acid cycle; it is more acidic than lactic acid but serves different biological functions.

Unique Features of Lactic Acid

Lactic acid's unique features include:

  • Its dual enantiomeric forms (D-lactic and L-lactic), which have different biological activities.
  • Its role as both a metabolic intermediate during anaerobic respiration and an important compound in food fermentation processes.
  • Its ability to act as an energy source during periods of low oxygen availability.

XLogP3

-5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

358.11112613 g/mol

Monoisotopic Mass

358.11112613 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-02-18

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